molecular formula C7H10NO3P B12735738 Phosphonic acid, (p-methylaminophenyl)- CAS No. 102450-25-9

Phosphonic acid, (p-methylaminophenyl)-

Cat. No.: B12735738
CAS No.: 102450-25-9
M. Wt: 187.13 g/mol
InChI Key: QCYXQNFMQMWMQF-UHFFFAOYSA-N
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Description

Phosphonic acid, (p-methylaminophenyl)-, is an aromatic aminophosphonic acid with the molecular structure C₆H₄(NHCH₃)PO(OH)₂. This compound features a phosphonic acid group (-PO(OH)₂) attached to a para-substituted methylaminophenyl ring. Phosphonic acids are characterized by their strong acidity, high water solubility, and ability to chelate metal ions, making them valuable in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No.

102450-25-9

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

IUPAC Name

[4-(methylamino)phenyl]phosphonic acid

InChI

InChI=1S/C7H10NO3P/c1-8-6-2-4-7(5-3-6)12(9,10)11/h2-5,8H,1H3,(H2,9,10,11)

InChI Key

QCYXQNFMQMWMQF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)P(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (p-methylaminophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of phosphonic acid, (p-methylaminophenyl)-, involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, it can inhibit enzymes by mimicking phosphate substrates, thereby altering metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound pKa₁ Log P Water Solubility Key Applications
(p-Methylaminophenyl)phosphonic acid ~1.5–2.5* <2 High Enzyme inhibition, drug design
p-Aminophenylphosphonic acid 1.5–2.5 0.49 High Biochemical studies
Phenylphosphonic acid 1.8 0.49 Moderate Corrosion inhibition
p-Methylaminobenzoic acid ~4.5 ~1.8 Moderate Low-affinity enzyme substrates

*Estimated based on structural analogues .

Q & A

Q. What are the optimal synthetic routes for (p-methylaminophenyl)phosphonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of arylphosphonic acids like (p-methylaminophenyl)phosphonic acid typically employs:

  • Mannich Reaction : Reacting phosphorous acid (H₃PO₃) with formaldehyde and p-methylaniline under acidic conditions. Temperature (60–80°C) and stoichiometric ratios (1:1:1 for H₃PO₃:CH₂O:amine) are critical to avoid side products like oligomeric phosphonates .
  • Hydrolysis of Phosphonodiamides : Using p-methylaminophenyl dichlorophosphine oxide intermediates, followed by controlled hydrolysis (pH 2–4, 50°C) to prevent P–C bond cleavage .
    Key Considerations : Purification via recrystallization (ethanol/water) or ion-exchange chromatography to isolate the zwitterionic form. Monitor purity via ³¹P NMR and HPLC-MS .

Q. How can researchers resolve discrepancies in phosphonic acid quantification across analytical laboratories?

Methodological Answer: Discrepancies arise from varying reporting limits (RLs) (0.01–0.2 mg/kg) and conversion factors for fosetyl-equivalent reporting . Standardize protocols by:

  • Calibration with Certified Reference Materials (CRMs) : Use NIST-traceable standards for phosphonic acid and fosetyl.
  • Unified Reporting : Convert phosphonic acid concentrations to fosetyl equivalents using molecular weights (82 g/mol for H₃PO₃ vs. 110 g/mol for fosetyl: [H₃PO₃] × (110/82) = [fosetyl]), but validate against isotopic labeling (e.g., ³²P) to confirm origin .

Advanced Research Questions

Q. What strategies distinguish endogenous phosphonic acid from fungicide-derived residues in plant tissues?

Methodological Answer: Endogenous phosphonic acid in plants (e.g., from lipid metabolism) can be differentiated from fungicide degradation (e.g., fosetyl-Al) via:

  • Stable Isotope Tracing : Apply ¹⁸O-labeled H₃PO₃ to track metabolic pathways vs. ¹³C-labeled fosetyl-Al to monitor degradation .
  • Degradation Kinetics : Fosetyl-Al degrades to H₃PO₃ within days (t½ = 2–7 days in soil), while endogenous H₃PO₃ shows stable isotopic ratios in LC-HRMS .

Q. How do the coordination properties of (p-methylaminophenyl)phosphonic acid facilitate metal-organic framework (MOF) design?

Methodological Answer: The p-methylaminophenyl group enhances MOF functionality through:

  • Bridging Coordination : The phosphonic acid group (-PO₃H₂) binds to metal nodes (e.g., Cu²⁺, La³⁺) in distorted tetrahedral geometry, forming 2D/3D networks. Characterize via XRD and FTIR .
  • Proton Conduction : In hydrated MOFs, H-bond networks between -PO₃H₂ and H₂O enable proton hopping (σ = 10⁻³ S/cm at 80°C). Optimize via humidity-controlled impedance spectroscopy .

Q. What computational approaches model proton conduction in phosphonic acid-based electrolytes?

Methodological Answer:

  • Ab Initio Molecular Dynamics (AIMD) : Simulate proton transport in hydrated (p-methylaminophenyl)phosphonic acid polymers. Track hydronium ion diffusion coefficients (D_H+) and activation energies (Eₐ) .
  • Poisson-Boltzmann Theory : Predict ion distribution in heterogeneous membranes (e.g., sulfonic/phosphonic acid blends) to optimize conductivity .

Data Contradiction Analysis

Q. How should conflicting reports on phosphonic acid’s environmental persistence be reconciled?

Methodological Answer: Contradictions stem from degradation method variability:

  • UV/Oxidative Degradation : H₃PO₃ half-life ranges from 12 hours (UV/H₂O₂) to 30 days (sunlight alone) .
  • Soil Microbiome Impact : Pseudomonas spp. degrade H₃PO₃ 5× faster in rhizosphere vs. bulk soil. Use metagenomics to profile microbial consortia .

Emerging Research Directions

Q. Can (p-methylaminophenyl)phosphonic acid serve as a bioisostere in drug design?

Methodological Answer: Its phosphonate group mimics carboxylates in enzyme inhibitors (e.g., HIV protease):

  • Structure-Activity Relationships (SAR) : Compare IC₅₀ values of phosphonic vs. carboxylic acid derivatives in enzyme assays (e.g., alkaline phosphatase) .
  • Membrane Permeability : Modify with PEG linkers (e.g., m-PEG₆-(CH₂)₆-) to enhance bioavailability, monitored via Caco-2 cell assays .

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